Phenanthrene

Description

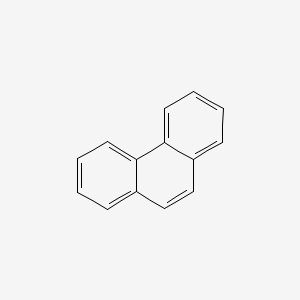

This compound is a polycyclic aromatic hydrocarbon composed of three fused benzene rings which takes its name from the two terms 'phenyl' and 'anthracene.' It has a role as an environmental contaminant and a mouse metabolite. It is an ortho-fused polycyclic arene, an ortho-fused tricyclic hydrocarbon and a member of phenanthrenes.

This compound has been reported in Nicotiana tabacum, Buddleja lindleyana, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

Ravatite is a mineral with formula of C14H10. The corresponding IMA (International Mineralogical Association) number is IMA1992-019. The IMA symbol is Rav.

This compound is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning of organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)

Structure

3D Structure

Properties

IUPAC Name |

phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNZTXNASCQKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | phenanthrene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phenanthrene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024254 | |

| Record name | Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenanthrene appears as colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. (NTP, 1992), Colorless solid; [Hawley] Faint aromatic odor; solutions exhibit a blue fluorescence; [CAMEO] White solid; [MSDSonline], Colorless monoclinic crystals with a faint aromatic odor. Solutions exhibit a blue fluorescence. | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

642 °F at 760 mmHg (NTP, 1992), 338.4 °C, 642 °F | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

340 °F (NTP, 1992), 171 °C, 171 °C (340 °F) open cup, 340 °F | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 79 °F (NTP, 1992), In water, 1.10 mg/L at 25 deg (average of 14 measured values), In water, 1.15 mg/L at 25 °C, In water, 1.6 mg/L at 15 °C; 0.42 mg/L at 8.5 °C; 0.82 mg/L at 21 °C; 1.3 mg/L at 30 °C; In seawater: 0.6 mg/L at 22 °C, Soluble in organic solvents, especially in aromatic hydrocarbons. One gram dissolves in 60 mL cold, 10 mL boiling 95% alcohol, 25 mL absolute alcohol, 2.4 mL toluene or carbon tetrachloride, 2 mL benzene, 1 mL carbon disulfide, 3.3 mL anhydr ether. Soluble in glacial acetic acid., Soluble in ethanol, diethyl ether, acetone, benzene, and carbon disulfide. | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.025 (NTP, 1992) - Denser than water; will sink, 1.179 at 25 °C, 1.025 | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

6.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.15 (Air = 1) at boiling point of phenanthrene, 6.14 | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

1 mmHg at 68 °F (NTP, 1992), 0.000121 [mmHg], 1.21X10-4 mm Hg at 25 °C, depends upon the specific compound | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Monoclinic plates from alcohol, Colorless, shining crystals, Leaves (sublimes) | |

CAS No. |

85-01-8 | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENANTHRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenanthrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/448J8E5BST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

212 °F (NTP, 1992), 99 °C, 212 °F | |

| Record name | PHENANTHRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16236 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenanthrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2166 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHENANTHRENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/878 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Phenanthrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon (PAH). The information is curated for professionals in research and development, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

General and Physical Properties

This compound is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings in an angular arrangement.[1][2] It is an isomer of anthracene (B1667546) and is found naturally in coal tar, comprising up to 5% of its content.[2][3] In its pure form, it appears as colorless, monoclinic crystals with a faint aromatic odor.[1][4] Solutions of this compound are known to exhibit a blue fluorescence under ultraviolet light.[1]

Physical Constants

The fundamental physical properties of this compound are summarized in the table below. These values are critical for its application in synthesis, material science, and as a reference standard in analytical chemistry.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₄H₁₀ | [1] |

| Molar Mass | 178.23 g/mol | [1] |

| Appearance | Colorless to white, monoclinic crystalline solid | [1][4] |

| Odor | Faint aromatic odor | [4] |

| Melting Point | 98-101 °C (208-214 °F; 371-374 K) | [3] |

| Boiling Point | 332-340 °C (630-644 °F; 605-613 K) | [3] |

| Density | 1.18 g/cm³ | [3] |

| Vapor Pressure | 1.2 x 10⁻⁴ mmHg at 25 °C | [4] |

| log Kow (Octanol-Water) | 4.46 | [4] |

| Crystal Structure | Monoclinic, Space Group P2₁ | [5] |

Solubility

This compound is a non-polar molecule, which dictates its solubility characteristics. It is nearly insoluble in water but shows good solubility in a range of non-polar organic solvents.[2] The solubility increases with the temperature of the solvent.[6]

| Solvent | Solubility (g/L) at 25 °C (unless specified) | Citation(s) |

| Water | ~0.0011 mg/mL (1.1 mg/L) | [4] |

| Benzene | 1 g in 2 mL (500 g/L) | [4] |

| Toluene | 1 g in 2.4 mL (417 g/L) | [4] |

| Carbon Disulfide | 1 g in 1 mL (1000 g/L) | [4] |

| Carbon Tetrachloride | 1 g in 2.4 mL (417 g/L) | [4] |

| Diethyl Ether | 1 g in 3.3 mL (303 g/L) | [4] |

| Ethanol (95%) | 1 g in 60 mL (cold), 1 g in 10 mL (boiling) | [4] |

| Glacial Acetic Acid | Soluble | [2][4] |

| Chloroform | Soluble | [2] |

| Acetone | Soluble | [4] |

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and quantification of this compound.

| Spectroscopy Type | Key Features / Wavelengths (λ_max) | Citation(s) |

| UV-Vis | In chloroform: Intense bands between 250-275 nm, with less intense bands up to 380 nm. | [7][8] |

| Fluorescence | Excitation peak at ~275 nm, Emission peak at ~365 nm. | [9] |

| ¹H NMR | Complex aromatic region signals typically observed between 7.5 and 8.8 ppm (in CDCl₃). | [10] |

| ¹³C NMR | Aromatic carbons typically resonate between 122 and 132 ppm. | [10] |

| IR Spectrum | C-H stretching (aromatic) ~3050 cm⁻¹, C=C stretching (aromatic) ~1600 cm⁻¹, C-H bending ~810 cm⁻¹ | [11] |

Chemical Properties and Reactivity

This compound is an aromatic compound that undergoes characteristic electrophilic substitution and addition reactions.[12] It is more reactive than benzene but generally more stable than its linear isomer, anthracene, due to having a higher resonance energy per benzene ring.[7][13] Reactions typically occur at the 9 and 10 positions, which are the most reactive sites.[2][14]

Key Chemical Reactions

-

Oxidation : Oxidation with agents like chromic acid or potassium dichromate yields 9,10-phenanthrenequinone.[2][15] Further oxidation can cleave the central ring to form diphenic acid.[15][16]

-

Reduction : Catalytic hydrogenation (e.g., with H₂ and Raney Nickel) or reduction with sodium in isopentanol reduces this compound to 9,10-dihydrothis compound.[2][17]

-

Electrophilic Substitution : this compound undergoes reactions such as halogenation and sulfonation.[2]

-

Halogenation : Reaction with bromine (Br₂) yields 9-bromothis compound.[2] Interestingly, reaction with chlorine in carbon tetrachloride can first produce an addition product, 9,10-dichloro-9,10-dihydrothis compound, which upon heating eliminates HCl to give 9-chlorothis compound.[18]

-

Sulfonation : Reaction with sulfuric acid produces a mixture of 2- and 3-phenanthrenesulfonic acids.[2]

-

-

Ozonolysis : This reaction cleaves the 9,10-bond to form diphenylaldehyde.[2]

The diagram below illustrates the general mechanism of electrophilic aromatic substitution on this compound, highlighting the preferential attack at the C9/C10 positions.

Atmospheric Oxidation

In the atmosphere, this compound's primary degradation pathway is initiated by reaction with hydroxyl (•OH) radicals.[4] This process leads to the formation of various oxygenated PAHs, including phenanthrols and phenanthrenequinone (B147406), which have implications for environmental toxicology.[4] The atmospheric lifetime of this compound is estimated to be around 4.6 hours due to this reaction.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline standard methodologies for determining key properties of this compound.

Protocol: Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a crystalline solid using a standard melting point apparatus.[13][19][20][21]

-

1. Sample Preparation:

-

1.1. Ensure the this compound sample is dry and finely powdered.

-

1.2. Jab the open end of a glass capillary tube into the powder to collect a small amount of sample.

-

1.3. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[13][19]

-

-

2. Measurement:

-

2.1. Place the loaded capillary tube into the sample holder of the melting point apparatus.[13]

-

2.2. For an unknown melting point, perform a rapid heating (10-20 °C/min) to find an approximate range.[21]

-

2.3. Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

2.4. Using a fresh sample, heat at a medium rate until the temperature is ~15 °C below the expected melting point.[13]

-

2.5. Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

-

3. Data Recording:

-

3.1. Record the temperature at which the first droplet of liquid is observed (T₁).

-

3.2. Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[19]

-

3.3. The melting point is reported as the range T₁ - T₂. For pure this compound, this range should be narrow (0.5-1.0 °C).

-

Protocol: Determination of Solubility (Isothermal Equilibrium Method)

This method determines the equilibrium solubility of this compound in a given solvent at a constant temperature.[1][5][15][17][22]

-

1. Preparation of Saturated Solution:

-

1.1. Add an excess amount of solid this compound to a glass vial.

-

1.2. Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into the vial.

-

1.3. Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25 °C ± 0.1 °C).

-

1.4. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

-

-

2. Sample Analysis:

-

2.1. After equilibration, allow the vial to stand undisturbed in the bath for several hours to let the excess solid settle.

-

2.2. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed volumetric pipette fitted with a filter (e.g., a cotton or glass wool plug) to avoid transferring any solid particles.

-

2.3. Transfer the aliquot to a pre-weighed container.

-

2.4. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and melting point of this compound.

-

2.5. Once the solvent is fully removed, weigh the container with the dried this compound residue.

-

-

3. Calculation:

-

3.1. Calculate the mass of the dissolved this compound by subtracting the initial weight of the container from the final weight.

-

3.2. Express the solubility as mass per volume of solvent (e.g., g/L or mg/mL).

-

Protocol: UV-Visible Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound.[7][16][23][24]

-

1. Instrumentation and Reagents:

-

1.1. A double-beam UV-Vis spectrophotometer.[23]

-

1.2. A matched pair of 1 cm path length quartz cuvettes.[23]

-

1.3. Spectroscopic grade solvent (e.g., cyclohexane (B81311) or ethanol).[23]

-

-

2. Sample Preparation:

-

2.1. Prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M) by accurately weighing the solid and dissolving it in a volumetric flask.[23]

-

2.2. Prepare a working solution (typically 1x10⁻⁵ M) by diluting the stock solution. The final absorbance should ideally be between 0.1 and 1.0.[23]

-

-

3. Measurement:

-

3.1. Allow the spectrophotometer to warm up for at least 30 minutes.[23]

-

3.2. Set the desired wavelength range (e.g., 200-400 nm).

-

3.3. Fill both the sample and reference cuvettes with the pure solvent and run a baseline correction.[23][24]

-

3.4. Empty the sample cuvette, rinse it with a small amount of the this compound working solution, and then fill it.

-

3.5. Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.[24]

-

-

4. Data Analysis:

Biological Activity and Signaling Pathways

This compound derivatives, both natural and synthetic, have garnered significant interest in drug development due to their wide spectrum of biological activities, particularly in oncology.[2][6]

Anticancer Activity: Induction of Apoptosis

Many this compound compounds exert cytotoxic effects on cancer cells by inducing apoptosis (programmed cell death).[6][25] One of the key mechanisms involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptosis pathway.[6][26] Specifically, certain derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[6][26] This shift in the Bcl-2/Bax ratio increases mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and subsequent activation of caspases, ultimately executing cell death.[6]

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. noblelifesci.com [noblelifesci.com]

- 4. Atmospheric oxidation of this compound initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. Antiproliferative and Proapoptotic Effects of this compound Derivatives Isolated from Bletilla striata on A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. Absorption [this compound] | AAT Bioquest [aatbio.com]

- 10. New this compound Derivatives from Cylindrolobus mucronatus Lindl. and their Cytotoxic Activity against Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Protocol to prepare phenanthrenequinone moieties-rich carbon materials through electrochemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chem.ws [chem.ws]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. saltise.ca [saltise.ca]

- 18. benchchem.com [benchchem.com]

- 19. edisco.it [edisco.it]

- 20. thinksrs.com [thinksrs.com]

- 21. SSERC | Melting point determination [sserc.org.uk]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. benchchem.com [benchchem.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Phenanthrene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenanthrene in a variety of organic solvents. This compound, a polycyclic aromatic hydrocarbon (PAH), is a fundamental structural motif in many pharmacologically active compounds and a key molecule in materials science. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and environmental remediation. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a general experimental workflow.

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is influenced by factors such as solvent polarity, temperature, and the presence of co-solvents. The following tables summarize the quantitative solubility of this compound in a range of common organic solvents, expressed in various units for ease of comparison.

Table 1: Solubility of this compound in Single Organic Solvents at 25°C (298.15 K)

| Solvent | Solubility ( g/100 g Solvent) | Solubility (mg/mL) | Mole Fraction (x) |

| Acetone | 25.5[1] | - | - |

| Benzene | 59.5[1] | - | - |

| 1-Butanol | - | - | 0.01739 |

| Carbon Disulfide | 80.3[1] | - | - |

| Carbon Tetrachloride | 26.3[1] | - | - |

| Chloroform | - | - | - |

| Dimethylformamide (DMF) | - | ~30[2] | - |

| Dimethyl Sulfoxide (DMSO) | - | ~30[2] | - |

| Ethanol (95%) | 4.91[1] | ~20[2] | 0.01114 |

| Ether (diethyl) | 42.9[1] | - | - |

| Glacial Acetic Acid | Soluble[1][3] | - | - |

| Hexane | 9.15[1] | - | - |

| Methanol | - | - | 0.00548 |

| 1-Propanol | - | - | 0.01321 |

| 2-Propanol | - | - | 0.00960 |

| Toluene | - | - | - |

Table 2: Temperature Dependence of this compound Solubility in Selected Organic Solvents ( g/100 g Solvent)

| Solvent | -10°C | 0°C | 10°C | 20°C | 30°C |

| Acetone | 15.70 | 25.50 | 36.54 | 51.94 | 77.46 |

| Benzene | 29.86 | 36.66 | 51.70 | 69.65 | - |

| Carbon Tetrachloride | 5.50 | 7.60 | 12.66 | 19.00 | 26.20 |

| Chloroform | 21.20 | 25.50 | 34.30 | 46.60 | 64.20 |

| Ether (diethyl) | 12.20 | 17.44 | 23.54 | 36.78 | 50.42 |

| Ethyl Alcohol | - | - | 4.80 | 5.50 | 5.81 |

| Glacial Acetic Acid | - | 5.80 | 7.80 | 9.20 | 11.20 |

Data in this table is adapted from Henstock, 1922.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reproducible research and development. The following are detailed methodologies for two common techniques used to measure the solubility of this compound in organic solvents.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Analytical balance

-

Constant temperature bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath set to the desired temperature. Agitate the vials using a shaker or rotator for a sufficient period to reach equilibrium. For this compound, an equilibration time of 24 to 48 hours is generally recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the constant temperature bath for several hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the equilibration temperature) to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.

-

Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without causing sublimation of the this compound (e.g., 60-80°C). A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Mass Determination: Once the solvent has completely evaporated, cool the dish or vial to room temperature in a desiccator and weigh it on an analytical balance. Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100

UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a sensitive analytical technique suitable for determining the concentration of solutes that absorb ultraviolet or visible light. This compound has a characteristic UV absorbance spectrum that can be used for its quantification.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (spectroscopic grade)

-

UV/Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Preparation of Saturated Solution: Follow steps 1-3 of the Gravimetric Method to prepare a saturated solution of this compound at a constant temperature.

-

Sample Withdrawal and Dilution:

-

Withdraw a known volume of the saturated supernatant using a pre-equilibrated syringe and filter it.

-

Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. The solubility can then be expressed in the desired units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining this compound solubility, the following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides essential quantitative data and detailed experimental protocols for determining the solubility of this compound in organic solvents. The presented information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields, facilitating a more informed and efficient approach to working with this important polycyclic aromatic hydrocarbon. The provided experimental workflows can be adapted to specific laboratory conditions and analytical instrumentation.

References

Phenanthrene: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenanthrene, a three-ring polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental compound originating from both natural and anthropogenic sources. While not considered a human carcinogen, its presence is often monitored as an indicator of PAH contamination, and its metabolites can exhibit toxicity. This technical guide provides an in-depth overview of the natural sources and occurrence of this compound, detailed experimental protocols for its analysis in various environmental matrices, and a review of key signaling pathways associated with its metabolism.

Natural and Anthropogenic Sources of this compound

This compound is formed through both natural and human-related activities. Natural sources include the incomplete combustion of organic materials in events like forest and bush fires, as well as volcanic eruptions.[1][2] It is also a natural component of fossil fuels such as crude oil and coal.[3][4]

Anthropogenic sources, however, are the primary contributors to environmental this compound levels.[2][5] These include:

-

Fossil Fuel Combustion: The burning of coal, oil, and natural gas for energy production and in vehicle engines is a major source.[3][4]

-

Industrial Processes: Activities such as coal coking, asphalt (B605645) production, and the use of creosote (B1164894) for wood preservation release significant amounts of this compound.[4] Aluminum smelters that utilize Soderberg electrodes are also a notable source.[4]

-

Waste Incineration: The incomplete combustion of waste materials contributes to atmospheric this compound.

-

Consumer Products: this compound can be found in coal tar-based products, some dyes, plastics, and pesticides.[4][6] Cigarette smoke is also a source of exposure.[6]

This compound is also found naturally in some plants as phenanthrenoids, particularly in the Orchidaceae family.[7][8][9] Additionally, the rare mineral ravatite is a natural, crystalline form of this compound.[3][6]

Occurrence and Environmental Fate

Due to its chemical properties—low water solubility and volatility—this compound tends to adsorb to particulate matter in the air, water, and soil.[4] Consequently, it is most commonly found in soil and sediment, which act as environmental sinks.[5]

Data Presentation: this compound Concentrations in Environmental Matrices

The following tables summarize reported concentrations of this compound in various environmental compartments. These values can vary widely depending on the proximity to emission sources and the specific characteristics of the environment.

| Matrix | Location Type | Concentration Range | Reference |

| Soil | Urban | 31.6 - 1475.0 ng/g | [10] |

| Urban Agricultural | 19.53 - 672.93 ng/g | [11] | |

| Urban (Akure, Nigeria) | 1.210 ng/g (average) | [12] | |

| Sediment | Freshwater | 41.9 µg/kg (ISQG) | [13] |

| Marine | Insufficient data for guideline | [13] | |

| Freshwater (toxic effect) | 50 - 82 µg/kg | [14] | |

| Water | Freshwater | 0.4 µg/L (Long-term guideline) | [13] |

| Freshwater (4-day average) | 6.3 µg/L | ||

| Saltwater (4-day average) | 4.6 µg/L | ||

| Marine | Insufficient data for guideline | [13] | |

| Air | Urban and Rural | 0.08 - 24.67 ng/L (in urine) | [15] |

| Semi-urban | 6.06 ng/m³ (average) | [16] | |

| Urban and Suburban | 127 - 149 ng/m³ (total PAHs) | [17] | |

| Industrial Products | Coal Tar | Varies with coking conditions | [18] |

| Crude Oil | Varies by source (marine, terrestrial, mixed) | [19] |

ISQG: Interim Sediment Quality Guideline

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in environmental samples requires robust extraction, cleanup, and analytical techniques. The following sections detail common methodologies.

Sample Extraction

3.1.1. Soxhlet Extraction for Soil and Sediment

Soxhlet extraction is a widely used and effective method for extracting PAHs from solid matrices.[20]

-

Objective: To extract this compound from soil or sediment samples.

-

Materials:

-

Soxhlet extraction apparatus (extractor, condenser, flask)

-

Cellulose (B213188) extraction thimbles

-

Heating mantle

-

Dichloromethane (DCM) or a mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v)

-

Anhydrous sodium sulfate (B86663)

-

Glass wool

-

-

Procedure:

-

Air-dry the soil or sediment sample and sieve to remove large debris.

-

Homogenize the sample.

-

Weigh approximately 10-20 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to remove residual moisture.

-

Place the sample mixture into a cellulose extraction thimble and plug the top with glass wool.

-

Place the thimble into the Soxhlet extractor.

-

Add the extraction solvent to the round-bottom flask.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for at least 16-24 hours, ensuring a cycle rate of 4-6 cycles per hour.

-

After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

-

The extract is now ready for cleanup and analysis.

-

Sample Cleanup

Cleanup is a crucial step to remove interfering compounds from the extract before instrumental analysis. Solid-phase extraction (SPE) with silica (B1680970) gel or Florisil is a common method.

Instrumental Analysis

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of PAHs.

-

Objective: To quantify this compound in a cleaned-up sample extract.

-

Instrumentation: Gas chromatograph coupled with a mass spectrometer.

-

Typical GC Conditions:

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-300 °C.

-

Injection Mode: Splitless.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 8-10 °C/min to 300-320 °C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Typical MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. The characteristic ions for this compound (m/z 178, 176, 179) are monitored.

-

-

Quantification: Based on a calibration curve generated from certified this compound standards. Internal standards (e.g., deuterated PAHs like this compound-d10) are used to correct for variations in extraction efficiency and instrument response.

3.3.2. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

HPLC with a fluorescence detector is a highly sensitive and selective method for PAH analysis, particularly in water samples.[21][22]

-

Objective: To quantify this compound in a liquid sample or a cleaned-up extract.

-

Instrumentation: High-performance liquid chromatograph with a fluorescence detector. A UV detector can be used in series for confirmation.[21]

-

Typical HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Flow Rate: 1.0-1.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Fluorescence Detector Conditions:

-

Excitation Wavelength: 250 nm.

-

Emission Wavelength: 364 nm.

-

Wavelength programming can be used to optimize sensitivity for different PAHs in a mixture.

-

-

Quantification: Based on a calibration curve generated from certified this compound standards.

Signaling Pathways and Metabolism

Bacterial Degradation of this compound

In the environment, various bacteria can degrade this compound, using it as a source of carbon and energy. The degradation pathway typically involves the initial oxidation of the this compound molecule by a dioxygenase enzyme.[3][23][24] This leads to the formation of intermediates that are further metabolized through either the phthalate (B1215562) or salicylate (B1505791) pathways.[3][23]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

In vertebrates, the toxicity of many PAHs is mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][25] While this compound is a weak activator of the AhR compared to more potent carcinogens like benzo[a]pyrene, it can still interact with this pathway.[25]

Upon entering the cell, this compound can bind to the cytosolic AhR complex. This causes the release of chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of metabolic enzymes, such as cytochrome P450s (e.g., CYP1A1).[26] These enzymes are involved in the metabolism and detoxification of xenobiotics, but can also bioactivate PAHs to more toxic metabolites.

Conclusion

This compound is a widespread environmental PAH with both natural and significant anthropogenic sources. Its presence in soil, sediment, water, and air is a key indicator of PAH pollution. The analytical methods detailed in this guide, particularly GC-MS and HPLC with fluorescence detection, provide reliable means for its quantification. Understanding the bacterial degradation pathways is crucial for bioremediation strategies, while knowledge of the AhR signaling pathway provides insight into the potential toxicological effects of this compound and other PAHs. This comprehensive overview serves as a valuable resource for professionals involved in environmental monitoring, toxicology, and drug development.

References

- 1. scilit.com [scilit.com]

- 2. journal.gnest.org [journal.gnest.org]

- 3. researchgate.net [researchgate.net]

- 4. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 5. researchgate.net [researchgate.net]

- 6. Methylated phenanthrenes are more potent than this compound in a bioassay of human aryl hydrocarbon receptor (AhR) signaling | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 7. Phenanthrenoid - Wikipedia [en.wikipedia.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Concentrations, sources and spatial distribution of polycyclic aromatic hydrocarbons in soils from Beijing, Tianjin and surrounding areas, North China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Canadian Council of Ministers of the Environment | Le Conseil canadien des ministres de l'environment [ccme.ca]

- 14. ccme.ca [ccme.ca]

- 15. researchgate.net [researchgate.net]

- 16. Atmospheric polycyclic aromatic hydrocarbon concentrations in a semi-urban site: temporal variation, risk assessment, source identification, and estimation of levels in diverse environments | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ingenieria-analitica.com [ingenieria-analitica.com]

- 22. hplc.eu [hplc.eu]

- 23. researchgate.net [researchgate.net]

- 24. This compound Degradation Pathway [eawag-bbd.ethz.ch]

- 25. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Extraction and Purification of Phenanthrene from Coal Tar

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed for the extraction and purification of phenanthrene from coal tar, a key starting material for various pharmaceutical and chemical syntheses. The document details the core processes, experimental protocols, and comparative data to assist researchers in selecting and implementing the most suitable methods for their applications.

Introduction

This compound, a polycyclic aromatic hydrocarbon (PAH), is a significant component of coal tar, typically found in the anthracene (B1667546) oil fraction. Its unique chemical structure makes it a valuable precursor for the synthesis of dyes, resins, and importantly, a variety of pharmaceutical compounds. The primary challenge in obtaining high-purity this compound lies in its separation from other closely related compounds present in coal tar, such as anthracene and carbazole (B46965). This guide will explore the principal techniques utilized for this purpose: fractional distillation, solvent crystallization, and azeotropic distillation.

Core Extraction and Purification Processes

The industrial and laboratory-scale purification of this compound from the anthracene oil fraction of coal tar involves a series of separation techniques. The choice of method depends on the desired purity, yield, and scale of operation.

Fractional Distillation

Fractional distillation is a fundamental technique used for the initial separation of this compound from other components in the anthracene oil based on differences in their boiling points. This process is typically carried out under reduced pressure to lower the boiling points and prevent thermal degradation of the compounds.

A multi-step fractional distillation process can effectively separate the components. Initially, lower-boiling point compounds like acenaphthene (B1664957) and fluorene (B118485) are removed. Subsequently, a fraction rich in this compound and anthracene is collected. This mixture is then subjected to further distillation to isolate this compound.[1][2]

Solvent Crystallization

Solvent crystallization is a widely used method for purifying crude this compound. This technique relies on the differential solubility of this compound and its impurities in a selected solvent at varying temperatures. A suitable solvent will dissolve this compound at an elevated temperature, while the impurities remain less soluble. Upon cooling, pure this compound crystallizes out of the solution.

Commonly used solvents for the recrystallization of this compound include white spirit, ethanol, and xylene.[3] The selection of the solvent is critical and is based on its ability to selectively dissolve this compound while leaving impurities like anthracene and carbazole behind.[3][4] Multiple recrystallization steps may be necessary to achieve high purity.[3]

Azeotropic Distillation

Azeotropic distillation is a specialized purification technique employed to separate components with close boiling points, such as this compound from carbazole and residual anthracene. This method involves the addition of an entrainer, a substance that forms an azeotrope with one or more of the components, thereby altering their relative volatilities and facilitating their separation. Diethylene glycol is a commonly used entrainer for the purification of this compound.[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments in this compound extraction and purification.

Fractional Distillation of Anthracene Oil

Objective: To obtain a this compound-rich fraction from crude anthracene oil.

Procedure:

-

The crude coal tar distilled fraction containing this compound is subjected to fractional distillation under a reduced pressure of 50 mm mercury.[1][2]

-

First Fraction: The temperature is maintained in the range of 160-180°C to distill off the first fraction, which primarily contains lower-boiling point compounds such as acenaphthene and fluorene.[1][2]

-

Second Fraction: The distillation temperature is then raised to 200-230°C to collect the second distillate fraction. This fraction is enriched in this compound and also contains anthracene and traces of carbazole.[1][2]

-

Re-distillation: The second distillate fraction is subjected to another round of distillation at a temperature range of 210-224°C to separate the purer this compound from the residue.[1][2]

-

The residue from this final distillation can be re-processed to recover any remaining this compound.[1][2]

Purification of this compound by Solvent Crystallization

Objective: To purify crude this compound using a selective solvent.

Procedure:

-

Washing: The initial crude this compound fraction is first washed to remove oils.[3]

-

Dissolution: The washed crude this compound is mixed with a selective solvent, such as white spirit, in a mass ratio of solvent to raw material between 2.5:1 and 3.0:1.[3]

-

The mixture is heated to 95-100°C with stirring until the this compound is completely dissolved.[3]

-

Hot Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.[3]

-

Crystallization: The filtrate is then allowed to cool slowly to room temperature over several hours to facilitate the formation of this compound crystals.[3]

-

Isolation: The crystallized this compound is collected by filtration using a Buchner funnel.[3]

-

Recrystallization: For higher purity, the obtained this compound crystals are subjected to a second recrystallization step by repeating steps 2-6.[3]

-

Drying: The final purified this compound crystals are dried to remove any residual solvent.

Azeotropic Distillation for Final Purification

Objective: To remove persistent impurities like fluorene and carbazole from this compound.

Procedure:

-

Adduct Formation (for Anthracene Removal): Commercial this compound is first treated with maleic anhydride (B1165640) in xylene to form an adduct with any remaining anthracene, which can then be removed.[3]

-

Azeotropic Distillation: The this compound, now largely free of anthracene, is mixed with diethylene glycol.[3]

-

The mixture is distilled under reduced pressure. The azeotrope of diethylene glycol with impurities like fluorene and carbazole distills over, leaving behind purified this compound.[3]

Quantitative Data and Comparison of Methods

The efficiency of each purification method can be evaluated based on the final purity and overall yield of this compound. The following tables summarize the quantitative data from various studies.

Table 1: Purity of this compound from Different Purification Methods

| Purification Method | Starting Material | Purity Achieved | Reference |

| Fractional Distillation | Coal Tar Distilled Fraction | ~95% | [1][2] |

| Single Recrystallization | Washed Coal-Tar Fraction | 79-83% | [3] |

| Double Recrystallization | Washed Coal-Tar Fraction | 88-90% | [3] |

| Distillation with Alcohol Carrier | Semi-refined Anthracene Cake | 80-90% | [5] |

Table 2: Yield of this compound from Different Purification Methods

| Purification Method | Starting Material | Yield | Reference | | :--- | :--- | :--- | | Recrystallization from White Spirit | Initial Coal-Tar Fraction | 80-82% |[3] | | Rectification and Extraction | Anthracene Fraction I | 97% |[4] |

Visualizing the Process: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows in the extraction and purification of this compound.

Caption: Overall workflow for this compound extraction from coal tar.

Caption: Detailed workflow of the fractional distillation process.

Caption: Detailed workflow of the solvent crystallization process.

References

- 1. US20030183499A1 - System and a process for obtaining high purity this compound from this compound enriched coal tar fraction - Google Patents [patents.google.com]

- 2. System and a process for obtaining high purity this compound from this compound enriched coal tar fraction [patentalert.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US2675345A - Method for separating anthracene and this compound from carbazole - Google Patents [patents.google.com]

The Bardhan-Sengupta Phenanthrene Synthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The Bardhan-Sengupta phenanthrene synthesis, a classic method for the formation of the this compound ring system, offers a powerful tool for the construction of polycyclic aromatic hydrocarbons. First reported in 1932, this multi-step synthesis remains a cornerstone of organic chemistry, providing a strategic approach to complex molecular architectures relevant to medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and quantitative data to support its application in a research and development setting.

Core Reaction Mechanism

The synthesis proceeds through a series of well-established organic transformations, beginning with the alkylation of a cyclic β-ketoester, followed by cyclization and aromatization to yield the final this compound core. The key steps are:

-

Alkylation: The synthesis commences with the alkylation of the potassium enolate of ethyl cyclohexanone-2-carboxylate with β-phenylethyl bromide. This step forms the crucial carbon-carbon bond that connects the future rings of the this compound system.

-